molecular formula C12H19NO B2820235 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one CAS No. 1706275-74-2

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one

Cat. No. B2820235
CAS RN: 1706275-74-2
M. Wt: 193.29
InChI Key: SUZJETHLWIHSEN-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXAA belongs to the class of compounds known as vascular disrupting agents (VDAs) and has been found to exhibit potent anti-tumor activity in preclinical studies.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Enantioselective Construction

Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been achieved. This has applications in the synthesis of tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Asymmetric 1,3-Dipolar Cycloadditions

The compound has been used in asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This process afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Switch of Exo/Endo-Selectivity

A switch of exo/endo-selectivity was observed depending on the diazo substrates in the asymmetric 1,3-dipolar cycloadditions . This indicates the compound’s potential use in controlling selectivity in chemical reactions .

Monoamine Neurotransmitter Re-uptake Inhibitors

The compound has been found useful as monoamine neurotransmitter re-uptake inhibitors . This suggests potential applications in the development of treatments for neurological disorders .

Pharmaceutical Compositions

The compound is included in pharmaceutical compositions, indicating its potential use in drug development .

Mechanism of Action

Target of Action

The compound 1-{8-azabicyclo[321]oct-2-en-8-yl}-2,2-dimethylpropan-1-one, also known as 1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-2,2-dimethylpropan-1-one or 1-(8-azabicyclo[321]oct-2-en-8-yl)-2,2-dimethylpropan-1-one, is a complex moleculeIt’s mentioned that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to have a wide array of biological activities.

Result of Action

Tropane alkaloids, which share a similar core structure, are known to have a wide array of interesting biological activities

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)11(14)13-9-5-4-6-10(13)8-7-9/h4-5,9-10H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZJETHLWIHSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2CCC1C=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one

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